molecular formula C14H12O3 B8358281 4-Hydroxy-3-(4-methoxyphenyl)benzaldehyde

4-Hydroxy-3-(4-methoxyphenyl)benzaldehyde

Cat. No. B8358281
M. Wt: 228.24 g/mol
InChI Key: VPWWVIKQHVDXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196102B2

Procedure details

A solution of 4-hydroxy-3-(4-methoxyphenyl)benzyl alcohol (5.54 g, 24 mmol) in acetone (250 mL) was treated with MnO2 and the mixture stirred for 3 days. The solid was filtered on diatomaceous earth and the filtrate was concentrated under reduced pressure to afford 5.96 g of title compound as a pale green oil, impure with manganese salts.
Name
4-hydroxy-3-(4-methoxyphenyl)benzyl alcohol
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1>CC(C)=O.O=[Mn]=O>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
4-hydroxy-3-(4-methoxyphenyl)benzyl alcohol
Quantity
5.54 g
Type
reactant
Smiles
OC1=C(C=C(CO)C=C1)C1=CC=C(C=C1)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered on diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: CALCULATEDPERCENTYIELD 108.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.